molecular formula C22H21ClN4O5S2 B2371167 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 1321664-93-0

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No.: B2371167
CAS No.: 1321664-93-0
M. Wt: 521
InChI Key: MFAQXMOLJYGEHP-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex benzothiazole-derived compound. Its molecular formula is C24H25ClN4O5S, with a molecular weight of 517.0 g/mol, and it is registered under CAS number 1052537-38-8 . The compound features a benzothiophene core substituted with a nitro group at position 5 and a carboxamide moiety linked to two distinct heterocyclic groups: a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl ring and a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for pharmaceutical applications. Synonyms for this compound include MLS000686118 and CHEMBL1461998, reflecting its presence in diverse chemical databases .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2.ClH/c1-24(2)6-3-7-25(22-23-15-10-16-17(31-12-30-16)11-19(15)33-22)21(27)20-9-13-8-14(26(28)29)4-5-18(13)32-20;/h4-5,8-11H,3,6-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQXMOLJYGEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Dioxolobenzothiazole Moiety: This may involve condensation reactions with appropriate benzothiazole derivatives.

    Formation of the Carboxamide Group: Amide bond formation through reactions with carboxylic acids or their derivatives.

    Quaternization to Form the Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the benzothiophene core.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Research:

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science:

    Chemical Industry: Used as a precursor or intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of its structural analogs, focusing on molecular features, synthetic pathways, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Key Substituents Functional Groups Notable Features
Target Compound (1052537-38-8) C24H25ClN4O5S 5-nitrobenzothiophene, [1,3]dioxolo-benzothiazole Nitro, amide, dioxolane Strong electron-withdrawing nitro group; hydrochloride salt enhances solubility.
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (892857-75-9) Not provided 4-(2,5-dioxopyrrolidin-1-yl)benzamide Dioxolane, pyrrolidinedione Pyrrolidinedione moiety may enhance hydrogen bonding; lacks nitro group.
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) Not provided 4-methoxybenzothiazole, benzo[d]thiazole-2-carboxamide Methoxy, amide Methoxy group provides electron-donating effects; dual benzothiazole cores.
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives () Not provided Dihydrothiazole, benzohydrazide Carboxamide, hydrazide Reduced thiazole ring (4,5-dihydro); distinct from benzothiophene/benzothiazole scaffolds.

Key Observations:

Structural Diversity: The target compound’s 5-nitro-1-benzothiophene core distinguishes it from analogs like 892857-75-9 (benzamide backbone) and 1052530-89-8 (dual benzothiazole groups). The nitro group’s electron-withdrawing nature may influence reactivity and binding affinity compared to electron-donating groups (e.g., methoxy in 1052530-89-8) .

Synthetic Pathways :

  • The target compound and its analogs are synthesized via amide coupling reactions . describes a method using HOBt/EDCI activation, which is standard for carboxamide formation . This suggests shared synthetic strategies despite structural differences.

Inferred Bioactivity: Benzothiazoles are known for antimicrobial, anticancer, and anti-inflammatory properties. The nitro group in the target compound could enhance interactions with electron-deficient biological targets (e.g., nitroreductase enzymes), while dioxolane may improve blood-brain barrier penetration . In contrast, 1052530-89-8’s methoxy group might favor interactions with hydrophobic pockets in proteins .

Biological Activity

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazole core, which is known for its various pharmacological properties. The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. The presence of the dimethylamino group enhances its solubility and biological activity.

Key Structural Elements

  • Benzothiazole Moiety : Known for antimicrobial and antitumor properties.
  • Dimethylamino Group : Increases lipophilicity and facilitates cell membrane penetration.
  • Nitro Group : May contribute to the compound's biological activity through redox reactions.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antitumor activity. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus showed promising results, indicating potential as an antibacterial agent.

Antimicrobial Testing Results

A broth microdilution method was employed to assess the minimum inhibitory concentrations (MIC) of the compound against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli< 10
Staphylococcus aureus< 5

These results highlight the compound's potential as a novel antimicrobial agent .

The biological activity of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide; hydrochloride is believed to involve multiple mechanisms:

  • DNA Binding : The compound may interact with DNA through intercalation or groove binding, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate redox reactions leading to increased ROS production, contributing to cytotoxicity in cancer cells.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation pathways has been suggested.

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